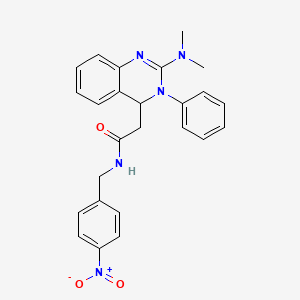
2-(2-(dimethylamino)-3-phenyl-3,4-dihydroquinazolin-4-yl)-N-(4-nitrobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KYS-05055 is a small molecular compound with the chemical formula C25H25N5O3. It is known for its role as an inhibitor of voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit . This compound has garnered interest due to its potential therapeutic applications, particularly in the field of pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KYS-05055 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of a quinazoline derivative through a series of condensation reactions.
Functional Group Modifications:
Industrial Production Methods: Industrial production of KYS-05055 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: KYS-05055 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the nitro group present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of KYS-05055 with modified functional groups, which can be further explored for different applications.
Scientific Research Applications
KYS-05055 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of T-type calcium channels.
Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating neuronal activity.
Medicine: Explored for its therapeutic potential in treating chronic pain, particularly neuropathic pain.
Industry: Potential applications in the development of new analgesic drugs and other pharmaceutical products.
Mechanism of Action
KYS-05055 exerts its effects by inhibiting voltage-dependent T-type calcium channels, specifically the alpha-1G subunit. This inhibition leads to a reduction in calcium influx, which in turn modulates neuronal excitability and reduces pain signaling . The compound’s mechanism involves binding to the channel and stabilizing it in an inactive state, thereby preventing calcium ions from entering the cell.
Comparison with Similar Compounds
KYS-05090S: Another T-type calcium channel blocker with similar analgesic effects.
Mibefradil: A well-known T-type calcium channel blocker used in the treatment of hypertension and chronic pain.
Z944: A selective T-type calcium channel blocker investigated for its potential in treating epilepsy and pain.
Uniqueness of KYS-05055: KYS-05055 is unique due to its specific targeting of the alpha-1G subunit of T-type calcium channels, which makes it a promising candidate for the development of new analgesic therapies. Its distinct molecular structure and high affinity for the target channel set it apart from other similar compounds.
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25N5O3/c1-28(2)25-27-22-11-7-6-10-21(22)23(29(25)19-8-4-3-5-9-19)16-24(31)26-17-18-12-14-20(15-13-18)30(32)33/h3-15,23H,16-17H2,1-2H3,(H,26,31) |
InChI Key |
HCOLRSVHDDZVKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(N1C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















